molecular formula C16H21NO3 B13884798 Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

Cat. No.: B13884798
M. Wt: 275.34 g/mol
InChI Key: UFIGRANCXYGHPY-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a benzyl group, a hydroxy group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and appropriate reagents to introduce the hydroxy and prop-2-enyl groups. One common method involves the use of benzyl chloroformate as a reagent to introduce the benzyl group . The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) salts can enhance the efficiency of the esterification process . Solvent choices and reaction temperatures are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate in an aprotic solvent.

Major Products

    Oxidation: Formation of benzyl 3-oxo-2-prop-2-enylpiperidine-1-carboxylate.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring distinguishes it from simpler benzyl compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGRANCXYGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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